molecular formula C15H15N3O B5798998 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5798998
M. Wt: 253.30 g/mol
InChI Key: JJGVGYLZAKZQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has attracted attention in the scientific community due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have shown that the compound may exert its antitumor, anti-inflammatory, and antiviral activities through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2, phosphodiesterase-4, and the mitogen-activated protein kinase pathway.
Biochemical and Physiological Effects:
2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that the compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential applications in pharmaceuticals, agrochemicals, and materials science. Another advantage is that the compound can be synthesized through various methods. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on 2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential applications in pharmaceuticals, agrochemicals, and materials science. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, future research could focus on the synthesis of analogs of the compound with improved properties and activities.

Synthesis Methods

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized through various methods, including the reaction of 2,5,6-trimethylpyrazine with ethyl 2-oxo-4-phenylbutanoate in the presence of a base, or the reaction of 2,5,6-trimethylpyrazine with 2-phenylacetylacetonitrile in the presence of a base. The compound can also be synthesized through the reaction of 2,5,6-trimethylpyrazine with 2-phenylacetylacetone in the presence of a base and a catalyst.

Scientific Research Applications

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, the compound has been shown to have antitumor, anti-inflammatory, and antiviral activities. In agrochemicals, the compound has been shown to have herbicidal and insecticidal activities. In materials science, the compound has been shown to have potential applications in the synthesis of organic light-emitting diodes, liquid crystals, and polymers.

properties

IUPAC Name

2,5,6-trimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-10(2)16-14-13(12-7-5-4-6-8-12)11(3)17-18(14)15(9)19/h4-8,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGVGYLZAKZQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

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